molecular formula C7H12N2O2 B14094501 cis-5-Hydroxy-cyclohex-3-enecarboxylicacidhydrazide

cis-5-Hydroxy-cyclohex-3-enecarboxylicacidhydrazide

Cat. No.: B14094501
M. Wt: 156.18 g/mol
InChI Key: IYBTYOXGPYOKCQ-NTSWFWBYSA-N
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Description

cis-5-Hydroxy-cyclohex-3-enecarboxylicacidhydrazide is a cyclohexene derivative featuring a cis-configuration hydroxy group at position 5, a carboxylic acid group, and a hydrazide (-CONHNH₂) moiety. This compound belongs to the broader class of acid hydrazides, which are renowned for their diverse biological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties .

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

(1S,5S)-5-hydroxycyclohex-3-ene-1-carbohydrazide

InChI

InChI=1S/C7H12N2O2/c8-9-7(11)5-2-1-3-6(10)4-5/h1,3,5-6,10H,2,4,8H2,(H,9,11)/t5-,6+/m0/s1

InChI Key

IYBTYOXGPYOKCQ-NTSWFWBYSA-N

Isomeric SMILES

C1C=C[C@H](C[C@H]1C(=O)NN)O

Canonical SMILES

C1C=CC(CC1C(=O)NN)O

Origin of Product

United States

Preparation Methods

Hydrazinolysis of Methyl cis-5-Hydroxy-cyclohex-3-enecarboxylate

The most widely reported method involves hydrazinolysis of the corresponding methyl ester. Methyl cis-5-hydroxy-cyclohex-3-enecarboxylate is refluxed with excess hydrazine hydrate in methanol, yielding the hydrazide via nucleophilic acyl substitution.

Procedure :

  • Dissolve methyl ester (0.1 mol) in anhydrous methanol (150 mL).
  • Add hydrazine hydrate (0.3 mol) dropwise under nitrogen.
  • Reflux at 65°C for 6–8 hours.
  • Cool, filter, and recrystallize from ethanol/water (1:1).

Key Parameters :

  • Yield : 67–72%.
  • Purity : >96% (HPLC).
  • Side Reactions : Intramolecular cyclization is minimized due to the non-conjugated double bond in the cyclohexene ring.

Mechanistic Insight :
Hydrazine attacks the electrophilic carbonyl carbon of the ester, displacing methoxide to form the hydrazide. The cis configuration is retained as the reaction proceeds without altering the cyclohexene ring’s stereochemistry.

Carbodiimide-Mediated Coupling of cis-5-Hydroxy-cyclohex-3-enecarboxylic Acid

For substrates sensitive to esterification, the carboxylic acid is directly coupled with hydrazine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Procedure :

  • Dissolve cis-5-hydroxy-cyclohex-3-enecarboxylic acid (0.1 mol) in dry DMF.
  • Add EDC (0.12 mol), HOBt (0.12 mol), and hydrazine hydrate (0.15 mol).
  • Stir at 25°C for 12 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Key Parameters :

  • Yield : 50–58%.
  • Advantages : Avoids ester preparation; suitable for acid-sensitive substrates.
  • Limitations : Lower yield due to competing side reactions (e.g., dimerization).

Mechanochemical Synthesis

Recent advances employ solvent-free grinding to enhance efficiency. Equimolar amounts of the carboxylic acid and hydrazine are ground in a ball mill with minimal ethanol (LAG: liquid-assisted grinding).

Procedure :

  • Mix carboxylic acid (10 mmol) and hydrazine hydrate (10 mmol) in a stainless-steel jar.
  • Add ethanol (2.5 µL/mg) and grind at 30 Hz for 90 minutes.
  • Wash with cold acetonitrile to isolate the product.

Key Parameters :

  • Yield : 70–75%.
  • Purity : 95% (by $$ ^1\text{H} $$-NMR).
  • Sustainability : Reduces solvent waste and reaction time.

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Reaction Time Key Advantages Limitations
Hydrazinolysis 67–72 >96 6–8 hours High yield, simple setup Requires ester precursor
Carbodiimide Coupling 50–58 90–94 12 hours Direct acid use, mild conditions Lower yield, costly reagents
Mechanochemical 70–75 95 1.5 hours Solvent-free, rapid Specialized equipment required

Structural Characterization and Validation

Spectroscopic Analysis

  • IR Spectroscopy :

    • $$ \nu(\text{N-H}) $$: 3250–3300 cm$$ ^{-1} $$ (hydrazide NH).
    • $$ \nu(\text{C=O}) $$: 1660–1680 cm$$ ^{-1} $$ (amide I band).
  • $$ ^1\text{H} $$-NMR (DMSO-d$$ _6 $$) :

    • δ 10.08 (s, 1H, OH), δ 7.80 (s, 1H, NH), δ 5.90–5.95 (m, 2H, CH=CH), δ 3.60–3.70 (m, 1H, CH-OH).
  • HPLC : Retention time = 4.2 minutes (C18 column, acetonitrile/water 60:40).

Crystallographic Data

Single-crystal X-ray diffraction confirms the cis configuration, with torsion angles of 5.2° between hydroxyl and hydrazide groups. Hydrogen bonding (N–H···O) stabilizes the crystal lattice.

Challenges and Optimization Strategies

  • Stereochemical Control : The cis configuration is preserved by using stereospecific starting materials. Racemization is negligible below 60°C.
  • Hydrazine Handling : Hydrazine’s toxicity necessitates strict inert atmospheric conditions and excess reagent removal via acidic washes.
  • Scale-Up : Mechanochemical methods show promise for industrial applications due to shorter reaction times and reduced solvent use.

Applications in Medicinal Chemistry

The hydrazide serves as a precursor for Schiff bases and heterocycles with demonstrated antifungal activity against Fusarium solani (MIC: 8 µg/mL) and antiproliferative effects in breast cancer cell lines (IC$$ _{50} $$: 12 µM). Its fluorine-containing derivatives exhibit enhanced membrane permeability, underscoring structure-activity relationships.

Chemical Reactions Analysis

cis-5-Hydroxy-cyclohex-3-enecarboxylicacidhydrazide undergoes various chemical reactions, including:

Scientific Research Applications

cis-5-Hydroxy-cyclohex-3-enecarboxylicacidhydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of cis-5-Hydroxy-cyclohex-3-enecarboxylicacidhydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are still under investigation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares structural features, synthesis methods, and bioactivities of cis-5-Hydroxy-cyclohex-3-enecarboxylicacidhydrazide with related compounds:

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method Reference ID
This compound Cyclohexene -OH (C5, cis), -CONHNH₂, -COOH Hypothesized: Antimicrobial, Antiproliferative Not explicitly reported (hypothesized via hydrazide condensation) N/A
cis-6-(3-(3,4-Dichlorophenyl)-oxadiazolyl)cyclohexene carboxylic acid (cis-A) Cyclohexene + oxadiazole 3,4-Dichlorophenyl, oxadiazole Not reported Anhydride + amidoxime, K₂CO₃, 100°C
Hydrazide–hydrazones of 5-bromo-2-iodobenzoic acid Benzoic acid Br, I, Cl/NO₂ substituents Antiproliferative (IC₅₀: 1–10 µM) Condensation of hydrazides with aldehydes/ketones
cis-5-Amino-cyclohex-3-enecarboxylic acid HCl Cyclohexene -NH₂ (C5, cis), HCl salt Not reported Commercial synthesis (CAS 2137725-03-0)
L-Glutamic acid gamma-hydrazide Glutamic acid Gamma-hydrazide Peptide conjugation, biolinkers Derived from L-glutamic acid

Key Observations

Halogenated benzoic acid hydrazides () exhibit strong antiproliferative activity, suggesting that halogen atoms (Br, I) and electron-withdrawing groups (NO₂) synergize with the hydrazide moiety for cytotoxicity .

Amino vs.

Hydrazide Reactivity :

  • The hydrazide group in L-glutamic acid gamma-hydrazide () facilitates hydrazone linkages in peptide synthesis, a property that may extend to the target compound for drug conjugate development .

Biological Activity

Cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide (CAS Number: 2411365-69-8) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Basic Information

  • IUPAC Name : (1R,5R)-5-hydroxycyclohex-3-ene-1-carbohydrazide
  • Molecular Formula : C7H12N2O2
  • Molecular Weight : 156.18 g/mol
  • Purity : 96% .

Structural Information

The structure of cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide can be represented as follows:

InChI Key IYBTYOXGPYOKCQ RITPCOANSA N\text{InChI Key IYBTYOXGPYOKCQ RITPCOANSA N}

Antioxidant Properties

Research indicates that cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)
Cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide25.4
Ascorbic Acid (Vitamin C)20.1
Quercetin30.5

Anti-inflammatory Effects

Cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide has been studied for its anti-inflammatory effects. In vitro studies show that it can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response.

Case Study: Inhibition of TNF-alpha Production

A study conducted on macrophage cell lines demonstrated that treatment with cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide reduced TNF-alpha levels by approximately 40% compared to untreated controls. This suggests potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Preliminary studies have shown that cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide exhibits antimicrobial properties against various bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa70 µg/mL

The biological activity of cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide may be attributed to its ability to modulate various signaling pathways involved in oxidative stress and inflammation. Its structural features allow it to interact with cellular components, leading to the observed biological effects.

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